molecular formula C12H19N5O7S B611804 [(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate CAS No. 1436862-38-2

[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Cat. No. B611804
M. Wt: 377.372
InChI Key: NAURQUDBIPQVFZ-YIZRAAEISA-N
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Description

The compound is a complex organic molecule with several functional groups. The notation (2S,5R) and (3S) refers to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms. The S and R configurations are determined by the Cahn-Ingold-Prelog priority rules .


Molecular Structure Analysis

The molecule contains a 1,6-diazabicyclo[3.2.1]octane core, which is a type of bicyclic structure with two nitrogen atoms. The 7-oxo group indicates a carbonyl group at the 7th position of the bicyclic structure. The molecule also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Compounds similar to [(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate have been synthesized and studied for various applications in medicinal chemistry. For instance, a related compound, [(2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2- carboxamide, was synthesized and found to exhibit promising anti-inflammatory activity in an in vivo model (Liu, Xiao‐Hui, Liu, Yan, & Zheng, Yuanyuan, 2017) Liu, Xiao‐Hui, et al. (2017). Synthesis and anti-inflammatory activity in myocarditis of (2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide.

Antifilarial Activity

Compounds featuring the 1,4-diazabicyclo[3.2.1]octane structure have been explored for their potential antifilarial properties. A study on 3-Aminopyrrolidine and 1,4-diazabicyclo[3.2.1]octane derivatives, which are analogous to diethylcarbamazine, showed potent activity against microfilariae in a test system but did not affect adult worms (Sturm, P., Cory, M., & Henry, D., 1977) Sturm, P., et al. (1977). Antifilarial agents. 3-Aminopyrrolidine and 1,4-diazabicyclo[3.2.1]octane derivatives as analogues of diethylcarbamazine.

Chemical Reactivity and Synthesis

These types of compounds have also been the subject of chemical reactivity studies. For instance, research on 5-Hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles has revealed interesting reactions with various bases, leading to the formation of novel compounds (Ershov, O. V., Sheverdov, V. P., Nasakin, O., & Tafeenko, V., 2001) Ershov, O. V., et al. (2001). Reactivity with Respect to Bases of 5-Hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles.

Pharmaceutical Applications

In pharmaceutical research, these compounds are often used as intermediates or key building blocks. For example, enantiopure pyrrolizidinone amino acids, synthesized from compounds similar to the one , can be used as conformationally rigid dipeptide surrogates in the exploration of conformation-activity relationships of various biologically active peptides (Dietrich, Evelyne, & Lubell, W., 2003) Dietrich, Evelyne, & Lubell, W. (2003). Efficient synthesis of enantiopure pyrrolizidinone amino acid.

properties

IUPAC Name

[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O7S/c18-10(7-3-4-13-5-7)14-15-11(19)9-2-1-8-6-16(9)12(20)17(8)24-25(21,22)23/h7-9,13H,1-6H2,(H,14,18)(H,15,19)(H,21,22,23)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAURQUDBIPQVFZ-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)[C@H]3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Reactant of Route 2
Reactant of Route 2
[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Reactant of Route 3
Reactant of Route 3
[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Reactant of Route 4
Reactant of Route 4
[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Reactant of Route 5
[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Reactant of Route 6
[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

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